Unique Tetraglycoside Chain vs. Analogs
Dregeoside Aa1 possesses a structurally distinct tetraglycoside moiety when compared to its closest in-class analogs, Dregeoside Ap1 (1) and Ao1 (2), isolated from the same source [1]. While all three share the drevogenin A aglycone, the composition and linkage of their sugar chains differ. Dregeoside Aa1 is specifically defined as drevogenin A 3-O-3-O-methyl-6-deoxy-β-D-allopyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside. In contrast, Dregeoside Ap1 and Ao1 incorporate additional β-D-glucopyranosyl units at different positions or lack the terminal oleandropyranose, respectively [1].
| Evidence Dimension | Glycosidic Structure |
|---|---|
| Target Compound Data | Tetraglycoside chain: 3-O-methyl-6-deoxy-β-D-allopyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside |
| Comparator Or Baseline | Dregeoside Ap1 (pentaglycoside with additional β-D-glucopyranosyl unit); Dregeoside Ao1 (pentaglycoside with different terminal sugar) |
| Quantified Difference | Qualitative difference in sugar chain length and terminal monosaccharide composition |
| Conditions | Chemical degradation, 13C-NMR, 1H-NMR spectroscopic analysis |
Why This Matters
This structural differentiation directly impacts molecular recognition, binding affinity, and downstream biological activity, making Dregeoside Aa1 the specific tool compound required for SAR studies involving this precise glycosidic architecture.
- [1] Yoshimura S, Narita H, Hayashi K, Mitsuhashi H. Studies on the constituents of asclepiadaceae plants. LVI. Isolation of new antitumor-active glycosides from Dregea volubilis (L.) BENTH. Chem Pharm Bull (Tokyo). 1983;31(11):3971-3983. doi:10.1248/cpb.31.3971 View Source
